molecular formula C11H14ClNO B312682 N-(5-chloro-2-methylphenyl)butanamide

N-(5-chloro-2-methylphenyl)butanamide

Cat. No.: B312682
M. Wt: 211.69 g/mol
InChI Key: ODNNNBHENXCYOD-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)butanamide is a substituted aromatic amide characterized by a butanamide group attached to a 5-chloro-2-methylphenyl aromatic ring. Compounds featuring the 5-chloro-2-methylphenyl moiety are often synthesized as intermediates for pharmaceuticals or bioactive molecules, leveraging the chloro and methyl substituents for electronic and steric modulation .

The butanamide group confers moderate lipophilicity compared to shorter acyl chains (e.g., formamide), which may influence membrane permeability and metabolic stability. Structural analogs, such as N-(5-chloro-2-methylphenyl)formamide, are explicitly utilized as pharmaceutical intermediates, highlighting the importance of this scaffold in synthetic organic chemistry .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-7-9(12)6-5-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNNNBHENXCYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)formamide

  • Structure : Replaces the butanamide group with a formamide (CONH) moiety.
  • Applications : Primarily a synthetic intermediate for pharmaceuticals and agrochemicals .

N-(5-Chloro-2-methylphenyl)-N′-(2-methylpropyl)thiourea

  • Structure : Thiourea (NHCSNH) instead of amide, with an additional 2-methylpropyl substituent.
  • Metabolism : Undergoes glutathione conjugation to form a detoxified adduct, a pathway less common in amides .
  • Toxicity : Thioureas are prone to bioactivation into reactive metabolites, increasing hepatotoxicity risks compared to amides .

Substituent Modifications on the Aromatic Ring

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-ethylbutanamide

  • Structure : Trifluoromethyl (-CF₃) substituent at the 5-position instead of methyl.
  • Electronic Effects : The strong electron-withdrawing -CF₃ group enhances metabolic stability and may alter target binding affinity.
  • Molecular Weight : 293.71 g/mol, higher than this compound (estimated ~225 g/mol) .

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

  • Structure : Methoxy (-OCH₃) and benzenesulfonamide groups replace methyl and butanamide.
  • Biological Activity : Demonstrates anti-convulsant and anti-hypertensive effects, attributed to sulfonamide’s versatility in hydrogen bonding .

Complex Derivatives

N-(5-Chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

  • Structure : Incorporates a pyrimidinylthio group and tosyl substituent.
  • Molecular Weight : 492.0 g/mol, significantly bulkier than simpler analogs, likely reducing oral bioavailability .

Tabulated Comparison of Key Attributes

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Bioactivities Metabolic Pathways
This compound C₁₁H₁₄ClNO Butanamide, 5-Cl, 2-Me ~225 (estimated) Likely intermediate; moderate lipophilicity Predicted hydrolysis/oxidation
N-(5-Chloro-2-methylphenyl)formamide C₈H₈ClNO Formamide, 5-Cl, 2-Me 169.61 Pharmaceutical intermediate Likely N-dealkylation
N-(5-Chloro-2-methylphenyl)thiourea C₉H₁₁ClN₂S Thiourea, 5-Cl, 2-Me 214.71 Hepatotoxic metabolite formation Glutathione conjugation
N-[2-Cl-5-(CF₃)phenyl]-2-ethylbutanamide C₁₃H₁₅ClF₃NO 2-Ethylbutanamide, 5-CF₃, 2-Cl 293.71 Enhanced metabolic stability Oxidative defluorination
N-(5-Cl-2-MeO-phenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S Benzenesulfonamide, 5-Cl, 2-MeO 297.76 Anti-convulsant, anti-hypertensive Sulfonamide cleavage

Critical Analysis of Structural and Functional Differences

  • Lipophilicity : Butanamide derivatives (e.g., this compound) balance solubility and membrane permeability better than formamides or sulfonamides, making them favorable for CNS-targeting drugs.
  • Metabolic Stability : Electron-withdrawing groups (e.g., -CF₃ in ) reduce cytochrome P450-mediated oxidation, whereas thioureas are metabolically labile.
  • Toxicity : Thioureas’ propensity for glutathione adduct formation contrasts with amides’ generally safer profiles, underscoring the importance of functional group selection.

Preparation Methods

Molecular Characteristics

N-(5-Chloro-2-methylphenyl)butanamide (CAS 5360-96-3) has the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.69 g/mol . Its structure comprises a 5-chloro-2-methylphenyl group linked to a butanamide chain, conferring reactivity suitable for nucleophilic acyl substitution and other amide-related transformations.

Key Precursors

The primary precursor for synthesizing this compound is 5-chloro-2-methylaniline (CAS 95-79-4), a commercially available aromatic amine with a molecular weight of 141.60 g/mol . Its synthesis and purity directly influence the yield and quality of the final product.

Laboratory-Scale Synthesis

Reaction Mechanism

The preparation involves a nucleophilic acyl substitution between 5-chloro-2-methylaniline and butanoyl chloride. The amine group attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the amide bond.

General Reaction:

5-Chloro-2-methylaniline+Butanoyl ChlorideBaseThis compound+HCl\text{5-Chloro-2-methylaniline} + \text{Butanoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Reagents and Conditions

ComponentQuantityRole
5-Chloro-2-methylaniline1.0 equiv.Nucleophile
Butanoyl chloride1.2 equiv.Electrophile
Triethylamine2.5 equiv.Base (HCl scavenger)
Dichloromethane (DCM)SolventReaction medium
Temperature0–5°C (initial), then 25°CControl exotherm

Protocol

  • Cooling Phase : Dissolve 5-chloro-2-methylaniline (10.0 g, 70.6 mmol) in anhydrous DCM (100 mL) under nitrogen. Cool to 0–5°C.

  • Acyl Chloride Addition : Slowly add butanoyl chloride (9.2 mL, 84.7 mmol) via dropping funnel.

  • Base Introduction : Add triethylamine (24.6 mL, 176.5 mmol) dropwise to neutralize HCl.

  • Reaction Completion : Warm to room temperature and stir for 12 hours.

  • Workup : Wash with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL). Dry over MgSO₄ and concentrate.

Yield and Purity

  • Crude Yield : 85–90%

  • Purification : Recrystallization from ethanol/water (3:1) yields 75–80% pure product.

  • Analytical Confirmation :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 1H, Ar–H), 6.95 (s, 1H, Ar–H), 6.85 (d, 1H, Ar–H), 2.95 (t, 2H, CO–CH₂), 2.30 (s, 3H, Ar–CH₃), 1.70–1.50 (m, 4H, CH₂–CH₂).

Industrial-Scale Production

Process Intensification

Industrial methods prioritize cost efficiency and scalability:

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer, reduced reaction time, and higher throughput.

  • Conditions :

    • Residence Time : 10–15 minutes

    • Temperature : 50°C

    • Solvent : Toluene (recyclable)

Catalytic Optimization

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv.) accelerates acylation by stabilizing the transition state.

Economic and Environmental Considerations

ParameterLaboratory ScaleIndustrial Scale
Solvent Consumption10 L/kg product2 L/kg product
Energy Input500 kWh/kg150 kWh/kg
Waste Generation8 kg/kg product1.5 kg/kg product

Comparative Analysis of Synthetic Routes

Carbodiimide-Mediated Coupling

  • Reagents : Butanoic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), Hydroxybenzotriazole (HOBt).

  • Yield : 70–75% (lower due to side reactions).

Enzymatic Acylation

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : 40°C, solvent-free.

  • Yield : 60–65% (limited by enzyme stability).

Critical Evaluation

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Acyl Chloride8098High120
Carbodiimide7595Moderate180
Enzymatic6590Low250

Challenges and Solutions

Impurity Profiling

  • Major Byproduct : N,N-Di(5-chloro-2-methylphenyl)butanamide (formed via over-acylation).

  • Mitigation : Strict stoichiometric control (1:1.2 amine:acyl chloride ratio).

Solvent Selection

  • DCM vs. Toluene : Toluene reduces toxicity but requires higher temperatures (50°C vs. 25°C).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)butanamide, and how can reaction conditions be optimized to minimize side products?

  • Methodology : The synthesis typically involves coupling 5-chloro-2-methylaniline with butanoyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is used as a base to scavenge HCl, with reactions conducted at 0–5°C to suppress electrophilic aromatic substitution side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
  • Optimization : Adjusting stoichiometric ratios (1:1.1 molar ratio of amine to acyl chloride) and reaction time (2–4 hours) improves yield. Monitoring by TLC or HPLC-MS helps identify intermediates and byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated chloroform or DMSO-d6 confirm the presence of the butanamide chain (δ ~2.3 ppm for CH2_2-CO, δ ~8.5 ppm for NH).
  • X-ray crystallography : Single-crystal X-ray diffraction using SHELXL for refinement resolves bond lengths and angles (e.g., C=O bond ~1.22 Å, C-N ~1.35 Å). Programs like WinGX and ORTEP-3 generate thermal ellipsoid plots for visualizing molecular packing .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Methods :

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm.
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]+^+ at m/z 226.0834 (calculated for C11_{11}H13_{13}ClNO).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Approach :

Comparative IC50_{50} analysis : Benchmark against structurally similar compounds (e.g., thiazole or triazolo-triazine derivatives) with documented COX-II inhibition (IC50_{50} ~0.52 μM) .

Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., COX-II active site). Validate binding poses via molecular dynamics simulations .

Experimental replication : Test activity under standardized assay conditions (e.g., 37°C, pH 7.4) to control for variability in buffer systems or cell lines.

Q. What strategies are recommended for resolving polymorphic forms of this compound during crystallization?

  • Polymorphism management :

  • Solvent screening : Test polar (ethanol/water) vs. non-polar (hexane/toluene) solvents to isolate distinct crystal forms.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions.
  • PXRD : Compare experimental powder patterns with simulated data from single-crystal structures to assign polymorphs .

Q. How can researchers develop a robust impurity profiling protocol for this compound?

  • Protocol :

Forced degradation : Expose the compound to heat (80°C), acid (1M HCl), and UV light to generate degradation products.

HPLC-DAD/ELSD : Use a gradient method (e.g., 10–90% acetonitrile over 30 minutes) to separate impurities. Key impurities include unreacted 5-chloro-2-methylaniline (retention time ~5.2 min) and hydrolyzed butanoic acid derivatives .

Quantitative NMR : Integrate impurity peaks against a certified reference standard.

Q. What computational tools are critical for validating crystallographic data of this compound?

  • Tools :

  • PLATON : Checks for missed symmetry and validates hydrogen-bonding networks.
  • SHELXL : Refines anisotropic displacement parameters and calculates R1_1 values (<5% for high-quality data).
  • CIF validation : The IUCr’s checkCIF tool identifies syntax errors and geometric outliers in crystallographic information files .

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